3-Chloro-7-hydroxy-4-methylchromen-2-one;1-iodo-2,3,4,5-tetramethylbenzene
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Overview
Description
Preparation Methods
3-Chloro-7-hydroxy-4-methylchromen-2-one
The synthesis of 3-Chloro-7-hydroxy-4-methylchromen-2-one typically involves the reaction of 4-methylumbelliferone with a chlorinating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
1-Iodo-2,3,4,5-tetramethylbenzene
1-Iodo-2,3,4,5-tetramethylbenzene can be synthesized by the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is typically carried out at room temperature, and the product is isolated by filtration and recrystallization .
Chemical Reactions Analysis
3-Chloro-7-hydroxy-4-methylchromen-2-one
Oxidation: This compound can undergo oxidation reactions to form various quinone derivatives.
Reduction: Reduction of the compound can lead to the formation of dihydro derivatives.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.
1-Iodo-2,3,4,5-tetramethylbenzene
Substitution: The iodine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.
Scientific Research Applications
3-Chloro-7-hydroxy-4-methylchromen-2-one
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Exhibits antimicrobial and anticancer activities, making it a potential candidate for drug development.
1-Iodo-2,3,4,5-tetramethylbenzene
Organic Synthesis: Used as a precursor in the synthesis of more complex aromatic compounds.
Material Science:
Mechanism of Action
3-Chloro-7-hydroxy-4-methylchromen-2-one
The biological activity of 3-Chloro-7-hydroxy-4-methylchromen-2-one is attributed to its ability to interact with various molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of cellular processes and ultimately cell death. The compound can also bind to receptors, modulating their activity and affecting cellular signaling pathways .
1-Iodo-2,3,4,5-tetramethylbenzene
The mechanism of action of 1-Iodo-2,3,4,5-tetramethylbenzene is primarily related to its reactivity as an electrophile. It can undergo substitution reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity makes it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
3-Chloro-7-hydroxy-4-methylchromen-2-one
Similar Compounds: 4-Methylumbelliferone, 7-Hydroxy-4-methylcoumarin, 3-Chloro-4-methylumbelliferone.
1-Iodo-2,3,4,5-tetramethylbenzene
Similar Compounds: 2,3,4,5-Tetramethylbenzene, 1-Bromo-2,3,4,5-tetramethylbenzene, 1-Chloro-2,3,4,5-tetramethylbenzene.
Properties
Molecular Formula |
C20H20ClIO3 |
---|---|
Molecular Weight |
470.7 g/mol |
IUPAC Name |
3-chloro-7-hydroxy-4-methylchromen-2-one;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C10H7ClO3.C10H13I/c1-5-7-3-2-6(12)4-8(7)14-10(13)9(5)11;1-6-5-10(11)9(4)8(3)7(6)2/h2-4,12H,1H3;5H,1-4H3 |
InChI Key |
PGCSXDQJTQMDFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)I.CC1=C(C(=O)OC2=C1C=CC(=C2)O)Cl |
Origin of Product |
United States |
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